molecular formula C7H13NO2 B6258996 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone CAS No. 2247788-73-2

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B6258996
CAS No.: 2247788-73-2
M. Wt: 143.2
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Description

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone (CAS: 191347-96-3) is a pyrrolidine-derived compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . Its structure comprises a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position and an acetyl group (ethanone) at the 1-position. It is characterized by its polar functional groups (hydroxymethyl and carbonyl), which enhance solubility in polar solvents and enable hydrogen bonding interactions .

Properties

IUPAC Name

1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIPHPJTYHOXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710075
Record name 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191347-96-3, 2247788-73-2
Record name 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: 1-(3-Carboxypyrrolidin-1-yl)-ethanone.

    Reduction: 1-(3-Hydroxypyrrolidin-1-yl)-ethanol.

    Substitution: Various esters or ethers depending on the substituent.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a pyrrolidine ring with a hydroxymethyl group, which enhances its reactivity and interaction with biological macromolecules. The molecular weight of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone is 143.19 g/mol, contributing to its diverse applications in research.

Medicinal Chemistry

This compound exhibits significant potential as a therapeutic agent due to its biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents. The hydroxymethyl group can form hydrogen bonds with microbial proteins, potentially inhibiting their function.
  • Antiviral Activity : Research suggests that the compound may interact with viral proteins, which could lead to the development of antiviral therapies. Its ability to modulate enzyme activity makes it a promising candidate for further pharmacological exploration.

Synthetic Chemistry

The unique structure of this compound allows it to serve as a building block in synthetic organic chemistry:

  • Synthesis of Derivatives : The compound can be modified to create various derivatives that may exhibit enhanced biological activities or different chemical properties. For instance, derivatives such as 1-(3-Hydroxymethyl-piperidin-1-yl)ethanone and 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-prop-2-en-1-one have been synthesized for comparative studies.

Biological Target Interaction

The interaction of this compound with biological targets is an area of active research:

  • Enzyme Modulation : The compound's ability to form hydrogen bonds with proteins or nucleic acids may alter their structure and function, influencing enzyme activity or receptor binding. This property is crucial for drug design and development.

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds can provide insights into its unique characteristics.

Compound NameStructural FeaturesUnique Aspects
1-(3-Hydroxymethyl-piperidin-1-yl)ethanoneSix-membered piperidine ringDifferent ring structure affecting reactivity
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-prop-2-en-1-oneContains an additional double bondMore reactive due to the presence of double bond
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-butan-2-oneLonger carbon chainVariation in chain length may influence properties
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanoneDifferent position of hydroxymethylPotentially different reactivity based on position

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study 2: Antiviral Screening

Research involving the screening of this compound against viral infections indicated promising results, where it exhibited inhibitory effects on viral replication pathways.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carbonyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in nucleophilic attacks.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone and related ethanone derivatives:

Compound Name Structure Key Substituents Properties/Applications Reference
This compound Pyrrolidine with 3-hydroxymethyl and 1-ethanone –OH (hydroxymethyl), –COCH₃ High polarity, pharmaceutical intermediate, potential hydrogen-bonding capability
1-(1H-Pyrrol-2-yl)-ethanone Pyrrole ring with ethanone at 1-position –COCH₃ (pyrrole ring) Volatile aroma compound; used in fragrance industries
1-(1-Tosyl-1H-pyrrol-3-yl)ethanone Tosyl-substituted pyrrole with ethanone at 3-position –SO₂C₆H₄CH₃ (tosyl), –COCH₃ Electron-withdrawing tosyl group enhances stability; used in synthetic chemistry
1-(3-Hydroxy-1H-pyrrol-2-yl)ethanone Pyrrole with hydroxyl at 3-position and ethanone at 2-position –OH, –COCH₃ Increased acidity due to phenolic –OH; potential antioxidant applications
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)-ethanone Pyrrolidine with chloropyridinylmethyl and ethanone –Cl (chloropyridine), –COCH₃ Enhanced lipophilicity; potential insecticidal or CNS-targeting activity
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Tetrazole and piperazine-linked ethanone –N₄ (tetrazole), –N(CH₂CH₂)₂N– (piperazine) Bioisosteric tetrazole improves metabolic stability; explored as kinase inhibitors
1-(3-Hydroxy-2-methoxyphenyl)-ethanone Phenolic ring with methoxy and ethanone –OCH₃, –COCH₃ Antimicrobial and antioxidant activities; used in Schiff base synthesis

Key Findings from Comparative Analysis:

Structural Flexibility vs. Bioactivity: Pyrrolidine vs. Pyrrole Derivatives: Pyrrolidine-based compounds (e.g., the target molecule) exhibit greater conformational flexibility compared to aromatic pyrrole derivatives (e.g., 1-(1H-pyrrol-2-yl)-ethanone), which may enhance binding to biological targets . Electron-Donating vs. Withdrawing Groups: The hydroxymethyl group in the target compound acts as an electron donor, improving solubility, whereas tosyl () or chloropyridinyl () substituents increase lipophilicity for membrane penetration .

Heterocyclic Modifications: Piperazine or tetrazole moieties () introduce nitrogen-rich pharmacophores, enhancing interactions with enzymes like kinases or CYP51 .

Synthetic Utility :

  • The target compound’s hydroxymethyl group enables further functionalization (e.g., esterification or oxidation), whereas halogenated analogs () are tailored for cross-coupling reactions .

Biological Activity

1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone, also known as (1-acetyl-3-pyrrolidinyl)methanol, is a compound with notable biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO2, with a molecular weight of 143.19 g/mol. Its structure features a pyrrolidine ring with a hydroxymethyl group, which plays a crucial role in its biological interactions.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that contributes to the compound's reactivity.
  • Hydroxymethyl Group: This group can form hydrogen bonds with biological macromolecules, potentially altering their function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. The mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic processes.

Antiviral Activity

Preliminary investigations suggest that this compound may inhibit viral replication by targeting specific viral proteins or pathways. Its interaction with nucleic acids could modulate viral gene expression.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various biological targets:

  • Enzyme Modulation: The compound may influence enzyme activity by binding to active sites or allosteric sites, altering substrate affinity.
  • Receptor Binding: It could interact with cellular receptors, affecting signal transduction pathways that regulate cell function.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
1-(3-Hydroxymethyl-piperidin-1-yl)ethanoneSix-membered piperidine ringDifferent ring structure affecting reactivity
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-prop-2-en-1-oneContains an additional double bondMore reactive due to the presence of double bond
1-(3-Hydroxymethyl-pyrrolidin-1-yl)-butan-2-oneLonger carbon chainVariation in chain length may influence properties
1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanoneDifferent position of hydroxymethylPotentially different reactivity based on position

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study: A study demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Antiviral Mechanism Investigation: Research indicated that the compound inhibited the replication of influenza virus in vitro, suggesting its utility in treating viral infections. The mechanism was linked to interference with viral RNA synthesis .
  • Pharmacological Exploration: In vivo studies reported that administration of this compound led to significant reductions in inflammation markers in animal models, indicating potential anti-inflammatory properties .

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